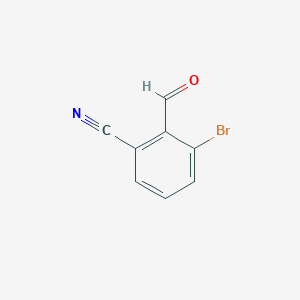

3-Bromo-2-formylbenzonitrile

Description

Properties

IUPAC Name |

3-bromo-2-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZLXFDCFQIRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-formylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 2-formylbenzonitrile. The reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-formylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The formyl group can be reduced to a hydroxyl group or further to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper), solvents (dimethylformamide, tetrahydrofuran).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products:

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: Alcohols or alkanes depending on the extent of reduction.

Oxidation: Carboxylic acids.

Scientific Research Applications

Organic Synthesis

3-Bromo-2-formylbenzonitrile serves as a versatile intermediate in organic synthesis. It is used to create various derivatives through:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to new compounds with potential biological activity.

- Reduction Reactions : The formyl group can be reduced to alcohols, expanding the range of functional groups available for further reactions.

The compound has been investigated for its biological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, indicating potential therapeutic applications in oncology.

Medicinal Chemistry

Research into the medicinal applications of this compound has identified its potential for:

- Drug Development : Compounds derived from this compound are being explored for their ability to modulate biological pathways, particularly in cancer and infectious diseases.

- Biochemical Probes : It is utilized as a probe in proteomics research, helping to elucidate protein interactions and functions.

Case Study 1: Antioxidant and Anti-inflammatory Activities

A study evaluated various derivatives of similar compounds, revealing significant antioxidant and anti-inflammatory activities. Results indicated that certain concentrations could inhibit protein denaturation and reduce oxidative stress markers significantly.

Case Study 2: In Vivo Studies

In vivo dynamic PET imaging studies demonstrated that related compounds exhibit rapid pharmacokinetics and specific clearance patterns, suggesting utility in imaging and therapeutic applications.

Case Study 3: Mechanistic Insights

Research has shown that this compound may interact with cytochrome P450 enzymes, crucial for drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs, emphasizing its importance in drug development processes.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential against various pathogens. |

| Anticancer | Shows promise in inhibiting cancer cell growth. |

| Antioxidant | Reduces oxidative stress markers effectively. |

| Anti-inflammatory | Inhibits protein denaturation linked to inflammation. |

Mechanism of Action

The mechanism of action of 3-Bromo-2-formylbenzonitrile depends on its specific application and the target molecules it interacts with. In general, the bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved will vary based on the specific context of its use, such as in drug development or material synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-2-formylbenzonitrile with structurally related brominated benzonitriles and benzaldehyde derivatives, emphasizing substituent effects on molecular properties and applications.

Substituent Position and Electronic Effects

- This compound (Hypothetical) :

The bromine (electron-withdrawing) at position 3 and formyl group (strong electron-withdrawing) at position 2 create a highly electron-deficient aromatic ring. This enhances reactivity in nucleophilic aromatic substitution (NAS) or coupling reactions. - 4-Bromobenzonitrile ():

Bromine at position 4 results in para-substitution relative to the nitrile group. The reduced steric hindrance compared to ortho-substituted analogs may favor crystallization and higher melting points. However, the absence of a formyl group limits its utility in condensation reactions . - 3-Bromo-5-fluoro-2-methoxybenzonitrile (CAS 1260022-38-5, ):

Methoxy (-OMe) at position 2 is electron-donating, countering the electron-withdrawing effects of bromine and nitrile. This balance may improve solubility in polar aprotic solvents compared to the formyl analog .

Functional Group Diversity

- This contrasts with the formyl group, which is more reactive toward nucleophiles .

- 5-Bromo-2-chlorobenzoic acid ():

The carboxylic acid (-COOH) group enables salt formation and ionic interactions, unlike the neutral nitrile or formyl groups. This property is critical for applications in coordination chemistry or pH-dependent reactions .

Physicochemical Properties

Table 1 summarizes key properties of selected analogs:

*Hypothetical data inferred from analogs.

Research Findings and Trends

Substituent Position Dictates Reactivity : Ortho-substituted bromobenzonitriles (e.g., this compound) exhibit higher reactivity in cross-coupling reactions than para-substituted analogs due to steric and electronic effects .

Functional Group Trade-offs: Formyl groups enhance electrophilicity but reduce solubility, whereas methoxy or amino groups improve solubility at the cost of reduced reactivity .

Pharmacological Potential: Brominated benzonitriles with fluorine (e.g., 3-Bromo-5-fluoro-2-methoxybenzonitrile) are prioritized in drug discovery for their improved bioavailability and target affinity .

Biological Activity

3-Bromo-2-formylbenzonitrile (C₈H₄BrNO) is a compound notable for its unique structure, which includes a bromine atom, a formyl group, and a nitrile group attached to a benzene ring. Its molecular weight is approximately 210.03 g/mol. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities and applications as an intermediate in the synthesis of various pharmaceutical compounds.

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and formylation processes. The presence of the bromine atom at the 3-position and the formyl group at the 2-position significantly influence its reactivity and biological interactions.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-5-formylbenzonitrile | Bromine at the 2-position; formyl group at 5-position | Different substitution pattern affects reactivity |

| 2-Bromo-3-formylbenzonitrile | Bromine at the 2-position; formyl group at 3-position | Similar structure but different spatial arrangement |

| 5-Bromo-2-methoxybenzonitrile | Methoxy group at the 2-position; bromine at 5-position | Presence of methoxy alters solubility and reactivity |

| 3,5-Dibromo-4-formylbenzonitrile | Two bromine substituents; formyl group at 4-position | Increased halogenation may enhance biological activity |

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its interactions with nucleophiles, particularly amines. This compound can form hemiaminals, which are crucial intermediates in various organic synthesis pathways. Additionally, studies have indicated that variations in substituents can significantly affect both reactivity and selectivity in biological contexts .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, structural analogs have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies suggest that the presence of specific functional groups can enhance antibacterial activity .

Case Studies

- Inhibition Studies : A study assessed the inhibitory effects of various analogs on specific targets related to cancer treatment. The results indicated that certain modifications to the structure of benzonitriles could lead to enhanced potency against cancer cell lines .

- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds revealed that they often exhibit high stability in metabolic assays, suggesting potential for therapeutic applications .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to interact with nucleophiles allows it to participate in various biochemical pathways, potentially leading to cytotoxic effects on target cells.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-2-formylbenzonitrile, and what limitations exist in current methodologies?

The compound is typically synthesized via functionalization of brominated benzaldehyde precursors. For example, a common approach involves formylation of 3-bromobenzonitrile derivatives using Vilsmeier-Haack conditions (POCl₃/DMF) . However, scalability is limited by the use of toxic solvents like 1,2-dichloroethane and the restricted availability of isobenzofuran-1(3H)-one intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Confirms the presence of nitrile (C≡N, ~2220 cm⁻¹) and formyl (C=O, ~1700 cm⁻¹) groups .

- NMR : ¹H NMR shows the aldehyde proton at ~10 ppm, and ¹³C NMR identifies nitrile (~115 ppm) and carbonyl (~190 ppm) carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (MW: 214.0 g/mol) .

Q. What are the recommended handling and storage protocols for this compound?

Store in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent aldehyde oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation, and avoid inhalation of dust .

Q. How can researchers identify and quantify impurities in this compound?

Common impurities include residual solvents (e.g., DMF) and brominated byproducts. Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities. Quantitative analysis requires calibration with reference standards .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?

Advanced Research Questions

Q. How can flow chemistry improve the synthesis of 3-Bromo-2-formylbenzoic acid derivatives?

Flow systems enhance reaction control and scalability by minimizing solvent waste and enabling precise temperature/pressure regulation. For example, continuous flow setups using microreactors can replace batch processes, reducing reliance on toxic solvents like CCl₄ .

Q. How should researchers address contradictions between experimental and computational spectroscopic data?

Discrepancies (e.g., unexpected IR peaks) require cross-validation:

Q. What mechanistic insights exist for the role of this compound in forming isoindolinones?

Q. Can computational modeling predict the regioselectivity of cross-coupling reactions involving this compound?

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict whether Suzuki-Miyaura coupling occurs preferentially at bromine or formyl-adjacent positions. Solvent models (e.g., PCM) improve accuracy .

Q. How can multi-step syntheses leverage this compound to access pharmaceutically relevant heterocycles?

Example workflow:

- Step 1 : Aldehyde condensation with hydrazine to form a hydrazone.

- Step 2 : Pd-catalyzed coupling to install aryl/heteroaryl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.